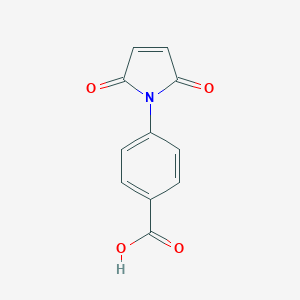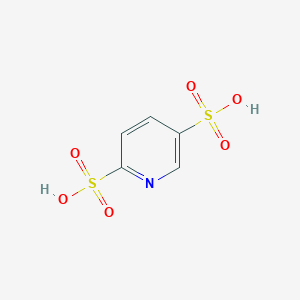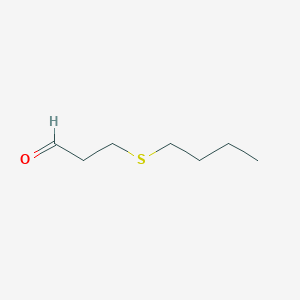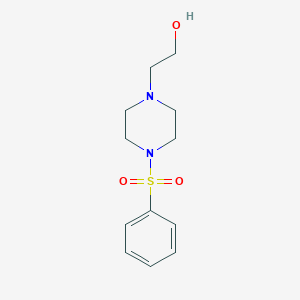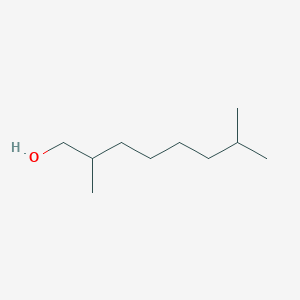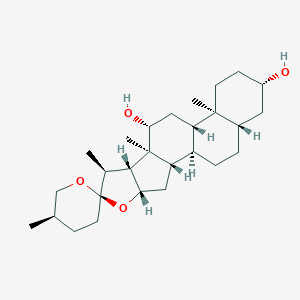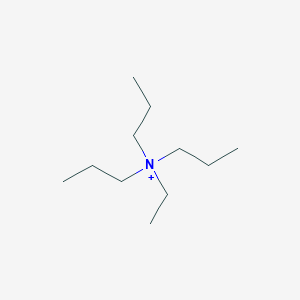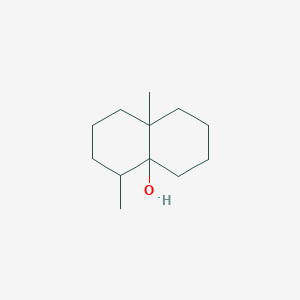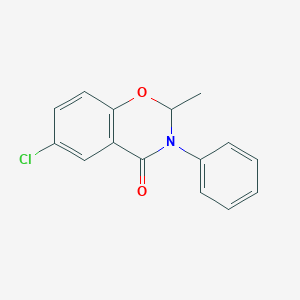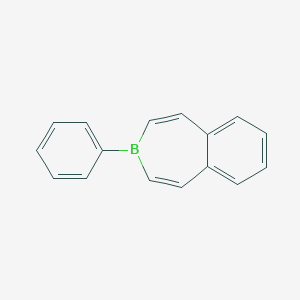
3-Phenyl-3H-3-benzoborepin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-3H-3-benzoborepin, also known as 3-Phenylboroxin, is a boron-containing compound that has gained attention in scientific research due to its unique properties. This compound has been synthesized and studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-3H-3-benzoborepin involves its interaction with PTP1B. This compound binds to the active site of PTP1B, inhibiting its activity and leading to increased insulin sensitivity and glucose uptake in cells. Additionally, 3-Phenyl-3H-3-benzoborepin has been shown to induce cell cycle arrest and apoptosis in cancer cells, potentially through its interaction with tubulin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Phenyl-3H-3-benzoborepin are largely related to its inhibition of PTP1B. This leads to increased insulin sensitivity and glucose uptake in cells, potentially making it a useful therapeutic agent for the treatment of type 2 diabetes and obesity. Additionally, the anticancer effects of 3-Phenyl-3H-3-benzoborepin may be due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-Phenyl-3H-3-benzoborepin is its specificity for PTP1B, making it a potentially useful tool for studying the role of PTP1B in various biological processes. Additionally, its ability to inhibit the growth of cancer cells in vitro makes it a potentially useful anticancer agent. However, one limitation of 3-Phenyl-3H-3-benzoborepin is its relatively low potency compared to other PTP1B inhibitors, which may limit its usefulness in certain applications.
Direcciones Futuras
There are several future directions for research on 3-Phenyl-3H-3-benzoborepin. One potential direction is the development of more potent and selective PTP1B inhibitors based on the structure of 3-Phenyl-3H-3-benzoborepin. Additionally, further studies are needed to determine the mechanisms underlying the anticancer effects of 3-Phenyl-3H-3-benzoborepin and to evaluate its potential as an anticancer agent in vivo. Finally, the synthesis of 3-Phenyl-3H-3-benzoborepin may be optimized further to increase its yield and scalability, making it more accessible for use in various research applications.
Métodos De Síntesis
The synthesis of 3-Phenyl-3H-3-benzoborepin involves the reaction of phenylboronic acid with triethylamine and 1,2-dibromoethane. The reaction proceeds through a series of steps, including boronate ester formation, deprotonation, and cyclization, to yield the final product. The synthesis of 3-Phenyl-3H-3-benzoborepin has been optimized and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
3-Phenyl-3H-3-benzoborepin has been studied extensively for its potential applications in medicinal chemistry. It has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), a target for the treatment of type 2 diabetes and obesity. Additionally, 3-Phenyl-3H-3-benzoborepin has been shown to inhibit the growth of cancer cells in vitro, making it a potential anticancer agent.
Propiedades
Número CAS |
16703-13-2 |
|---|---|
Nombre del producto |
3-Phenyl-3H-3-benzoborepin |
Fórmula molecular |
C16H13B |
Peso molecular |
216.1 g/mol |
Nombre IUPAC |
3-phenyl-3-benzoborepine |
InChI |
InChI=1S/C16H13B/c1-2-8-16(9-3-1)17-12-10-14-6-4-5-7-15(14)11-13-17/h1-13H |
Clave InChI |
XEJIFQKEOWMUDF-UHFFFAOYSA-N |
SMILES |
B1(C=CC2=CC=CC=C2C=C1)C3=CC=CC=C3 |
SMILES canónico |
B1(C=CC2=CC=CC=C2C=C1)C3=CC=CC=C3 |
Sinónimos |
3-Phenyl-3H-3-benzoborepin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



